PhiKan 083 - 880813-36-5

PhiKan 083

Catalog Number: EVT-1437868
CAS Number: 880813-36-5
Molecular Formula: C16H18N2
Molecular Weight: 238.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PK083 is a Y220C pocket ligand which targets the p53 cancer mutant Y220C.
Source

The compound is synthesized through a series of chemical reactions that involve the formation of a carbazole core, followed by modifications to enhance its binding affinity to the p53 protein. Research indicates that PhiKan 083 binds selectively to the Y220C mutant of p53, stabilizing its structure and potentially restoring its function in cancer cells.

Classification

PhiKan 083 is categorized under small molecules and specifically classified as a carbazole derivative. Its primary target is the mutant p53 protein, which plays a crucial role in cellular processes related to tumor suppression.

Synthesis Analysis

Methods

The synthesis of PhiKan 083 hydrochloride involves several key steps:

  1. Formation of the Carbazole Core: The synthesis begins with cyclization reactions to create the carbazole core.
  2. Introduction of the Ethyl Group: An ethyl group is added at the 9-position of the carbazole ring.
  3. Methylation: The nitrogen atom at the 3-position is methylated to yield a methanamine derivative.
  4. Hydrochloride Formation: The final step involves reacting with hydrochloric acid to produce the hydrochloride salt form of PhiKan 083.

Technical Details

While specific industrial production methods are not extensively documented, they would typically involve scaling up laboratory synthesis processes, optimizing reaction conditions, and utilizing industrial-grade reagents for efficiency.

Molecular Structure Analysis

Structure

PhiKan 083 features a carbazole backbone with substituents that facilitate its interaction with mutant p53 proteins. The ethyl group at the 9-position and methylamine at the 3-position are crucial for its binding affinity.

Data

The binding affinity for PhiKan 083 to the Y220C mutant p53 is characterized by a dissociation constant (Kd) of approximately 167 μM, indicating moderate affinity. Structural studies reveal that it forms hydrogen bonds and van der Waals interactions with specific residues in the p53 protein.

Chemical Reactions Analysis

Reactions

PhiKan 083 primarily undergoes substitution reactions due to its amine group. It can also participate in oxidation and reduction reactions under specific conditions.

Technical Details

  • Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
  • Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate may be used.
  • Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

These reactions can yield various derivatives depending on specific reagents and conditions used.

Mechanism of Action

Process

The mechanism by which PhiKan 083 exerts its effects involves binding to the Y220C variant of p53, stabilizing its conformation through covalent interactions with cysteine residues. This stabilization enhances the thermal stability of the protein, allowing it to regain some functionality lost due to mutation.

Data

In vitro studies have demonstrated that PhiKan 083 preferentially binds to the Y220C variant over wild-type p53, promoting apoptosis in cancer cells harboring this mutation. The compound's ability to selectively target mutated forms while sparing normal variants positions it as a potential therapeutic agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a hydrochloride salt.
  • Solubility: Soluble in aqueous solutions due to its hydrochloride form.

Chemical Properties

  • Molecular Formula: Specific formula details would depend on the exact structure but generally align with carbazole derivatives.
  • Stability: The compound exhibits stability under standard laboratory conditions but may vary based on environmental factors such as temperature and pH.

Relevant analyses often involve techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structural integrity and purity.

Applications

PhiKan 083 has several promising applications in scientific research and potential therapeutic contexts:

  1. Cancer Therapy: Targeting mutant forms of p53 offers a strategy for restoring tumor suppressor functions in cancer cells.
  2. Biochemical Research: Understanding interactions between small molecules and proteins can provide insights into drug design and development.
  3. Therapeutic Development: As research progresses, PhiKan 083 could lead to new treatments for cancers associated with specific p53 mutations.

The unique properties of PhiKan 083 position it as a significant compound in ongoing research aimed at combating cancer through targeted molecular therapies.

Molecular Mechanism of PhiKan 083 in Mutant p53 Stabilization

Structural Basis of Y220C p53 Mutation and Cavity Formation

The Y220C mutation in p53’s DNA-binding domain (residues 94-292) substitutes tyrosine—a large aromatic amino acid—with smaller cysteine, eliminating key hydrophobic interactions that maintain structural integrity. This substitution creates an extended surface crevice (~260 ų volume) at the S7/S8 β-sheet interface, distinct from functional DNA-binding regions [1] [9]. High-resolution crystallography (1.24 Å, PDB ID: 6SHZ) reveals this cavity disrupts the hydrophobic core, displacing the S7/S8 loop and reducing thermodynamic stability [2] [9]. The mutation-induced pocket features:

  • Solvent-exposed topology: Accessible to small molecules despite partial occlusion by residue Pro222
  • Chemical druggability: Enriched in hydrophobic residues (Val147, Pro151, Pro223) suitable for ligand binding [1] [3]

Table 1: Structural Characteristics of the Y220C Cavity

ParameterWild-Type p53Y220C Mutant
Cavity VolumeNone260 ± 15 ų
Key Disrupted Residues-Val147, Pro151, Pro223
Melting Temperature (Tm)~45°C~37°C (ΔTm = 8°C)
Structural ConsequenceStable β-sandwichS7/S8 loop displacement

Thermodynamic Stabilization via Hydrophobic and Hydrogen Bond Interactions

PhiKan 083 (molecular weight: 238.33 g/mol) binds the Y220C cavity with a dissociation constant (Kd) of 150–167 μM, acting as a molecular scaffold that restores native-like stability [1] [7] [9]. Thermodynamic analyses demonstrate:

  • Hydrophobic packing: The ethyl-carbazole core occupies the mutation-induced void, forming van der Waals contacts with Pro151, Pro222, and Pro223, burying >85% of the ligand’s surface area [9]
  • Polar interactions: The methylamine group hydrogen-bonds with backbone carbonyls of Thr123 and Pro222, contributing ~30% of binding free energy (ΔG = -3.2 kcal/mol) [3] [9]
  • Stabilization magnitude: Increases melting temperature (Tm) by 1.5–2.5°C at saturation, shifting the folded-unfolded equilibrium toward functional conformations [1] [9]

Table 2: Key Binding Interactions of PhiKan 083 in Y220C Pocket

Interaction TypeResidues InvolvedEnergetic Contribution
Hydrophobic packingPro151, Pro222, Pro223~70% of ΔG
H-bondingThr123, Pro222 backbone~30% of ΔG
ElectrostaticNoneNegligible

Kinetic Effects on Thermal Denaturation Rates of Mutant p53

Beyond thermodynamic stabilization, PhiKan 083 significantly alters unfolding kinetics. Differential scanning fluorimetry shows:

  • Denaturation rate suppression: Reduces unfolding rate constant (ku) by 4-fold at 37°C, extending mutant p53 half-life from ~30 minutes to >2 hours [1] [5]
  • Aggregation inhibition: Prevents amyloid-like fibril formation by stabilizing the folded state, confirmed via thioflavin-T fluorescence assays [6] [9]
  • Temperature-dependent efficacy: Maximal kinetic stabilization occurs near physiological temperature (37°C), with diminishing effects above 42°C due to global unfolding [5]

TR-FRET assays confirm prolonged protein residency in functional conformations at 37°C, enabling DNA-binding competence despite inherent instability [5].

Allele-Specific Binding Dynamics and Mutational Selectivity

PhiKan 083 exhibits precise mutational selectivity due to its reliance on cavity architecture:

  • Y220C specificity: Binds Y220C 20-fold more tightly than wild-type p53 (Kd = 167 μM vs. >3 mM), with no stabilization of contact mutants like R273H [1] [7] [10]
  • Cross-reactivity: Stabilizes the rarer Y220S mutant (Kd = 210 μM) due to similar cavity topology, but not Y220H—where histidine sterically blocks the pocket [3] [9]
  • Non-druggable mutants: Ineffective against other cavity-creating mutations (e.g., Y234C or V157F) due to divergent pocket geometries [2] [9]

Table 3: Allele Selectivity Profile of PhiKan 083

p53 VariantBinding Affinity (Kd)Tm StabilizationStructural Rationale
Y220C150–167 μM+1.5–2.5°COptimal cavity complementarity
Y220S~210 μM+1.2–1.8°CSimilar pocket size/shape
Y220H>500 μMNoneHistidine side-chain occlusion
Wild-type>3,000 μMNoneNo accessible cavity
G245S (contact)UndetectableNoneAltered DNA interface

Virtual screening reveals PhiKan 083’s carbazole scaffold cannot adapt to larger cavities (e.g., Y234C’s 400 ų pocket) or polar mutations like Y220N [3] [9]. This allele specificity validates structure-guided targeting of mutation-induced pockets while highlighting limitations for pan-mutant reactivation.

Properties

CAS Number

880813-36-5

Product Name

PhiKan 083

IUPAC Name

1-(9-ethylcarbazol-3-yl)-N-methylmethanamine

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

InChI

InChI=1S/C16H18N2/c1-3-18-15-7-5-4-6-13(15)14-10-12(11-17-2)8-9-16(14)18/h4-10,17H,3,11H2,1-2H3

InChI Key

LBPNOEAFWYTTEB-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)CNC)C3=CC=CC=C31

Solubility

Soluble in DMSO

Synonyms

PK-083; PK 083; PK083

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNC)C3=CC=CC=C31

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